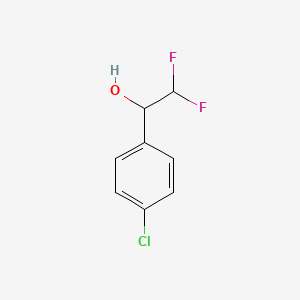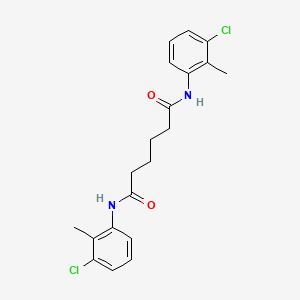
N,N'-Hexamethylenebis(2-chloroethyl carbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Hexamethylenebis(2-chloroethyl carbamate) is a chemical compound with the molecular formula C12H22Cl2N2O4 and a molecular weight of 329.226 g/mol . It is known for its unique structure, which includes two 2-chloroethyl carbamate groups connected by a hexamethylene chain. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexamethylenebis(2-chloroethyl carbamate) typically involves the reaction of hexamethylene diamine with 2-chloroethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Hexamethylene diamine+2(2-chloroethyl chloroformate)→N,N’-Hexamethylenebis(2-chloroethyl carbamate)
Industrial Production Methods
In industrial settings, the production of N,N’-Hexamethylenebis(2-chloroethyl carbamate) involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Hexamethylenebis(2-chloroethyl carbamate) undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, breaking down into its constituent parts.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Acids and Bases: Hydrolysis reactions often involve the use of strong acids or bases to facilitate the breakdown of the compound.
Oxidizing and Reducing Agents: Specific oxidizing and reducing agents can be used to modify the compound’s structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield carbamate derivatives, while hydrolysis can produce hexamethylene diamine and 2-chloroethyl carbamate.
Applications De Recherche Scientifique
N,N’-Hexamethylenebis(2-chloroethyl carbamate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of N,N’-Hexamethylenebis(2-chloroethyl carbamate) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Another compound with similar chloroethyl groups, used in organic synthesis and as a precursor for other chemicals.
Carbamic acid, 2-chloroethyl ester: A related compound with a simpler structure, used in various chemical reactions.
Uniqueness
N,N’-Hexamethylenebis(2-chloroethyl carbamate) is unique due to its hexamethylene linkage, which provides distinct chemical and physical properties compared to other similar compounds. This structure allows for specific interactions with biological molecules, making it valuable in research and industrial applications.
Propriétés
Numéro CAS |
3142-96-9 |
|---|---|
Formule moléculaire |
C12H22Cl2N2O4 |
Poids moléculaire |
329.22 g/mol |
Nom IUPAC |
2-chloroethyl N-[6-(2-chloroethoxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C12H22Cl2N2O4/c13-5-9-19-11(17)15-7-3-1-2-4-8-16-12(18)20-10-6-14/h1-10H2,(H,15,17)(H,16,18) |
Clé InChI |
YKGQXJWJKUBGNN-UHFFFAOYSA-N |
SMILES canonique |
C(CCCNC(=O)OCCCl)CCNC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol](/img/structure/B11949695.png)



![5-[3-Methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B11949717.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B11949719.png)




![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)

